1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde (CAS: 338770-32-4) is a heterocyclic compound featuring a 1H-indole core substituted at position 1 with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and at position 3 with a carbaldehyde functional group. Its molecular formula is C₁₄H₈ClF₃N₂O, with a molar mass of 338.77 g/mol . Predicted physical properties include a density of ~1.40 g/cm³ and a boiling point of ~361.5°C . The compound’s aldehyde group at position 3 renders it reactive, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-12-5-10(15(17,18)19)6-20-14(12)21-7-9(8-22)11-3-1-2-4-13(11)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNPSOTXPROHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride . These methods provide efficient ways to introduce the trifluoromethyl and chloro groups into the pyridine ring, followed by further functionalization to obtain the desired indole derivative.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde has been studied for its potential therapeutic effects. Here are some notable applications:
Anticancer Activity
Research indicates that derivatives of indole compounds, including this specific compound, exhibit anticancer properties. In particular:
- Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .
- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism : The structure allows for interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
- Case Study : In vitro studies revealed that treatment with this compound led to a decrease in IL-6 levels while increasing IL-10 levels in macrophage-derived cells, indicating a shift towards an anti-inflammatory response .
Material Science Applications
In addition to medicinal uses, this compound is being explored in material science:
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Use in OLEDs : The compound can be utilized as a building block for organic light-emitting diodes (OLEDs), where its electronic characteristics enhance device performance.
- Data Table :
| Property | Value |
|---|---|
| Electron Affinity | High |
| Stability | Moderate |
| Solubility | Soluble in organic solvents |
Synthesis and Derivatives
The synthesis of this compound often involves multi-step reactions that yield various derivatives with enhanced biological activity:
Synthetic Pathways
- Starting Material : The synthesis typically begins with readily available indole derivatives.
- Reagents : Common reagents include trifluoromethylating agents and chlorinating agents.
- Yield Optimization : Recent studies have focused on optimizing reaction conditions to improve yields and purity.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole Derivatives
Table 2: Pyridinyl-Containing Compounds with Functional Group Diversity
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde (CAS No. 338410-04-1) is a compound with notable biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H9ClF3N3O
- Molecular Weight : 339.7 g/mol
- Structure : The compound features a chlorinated pyridine ring and an indole moiety, which are known to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with chlorinated pyridine precursors. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Mechanism of Action : It has been shown to induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound enhances caspase-3 activity, indicating its role as an apoptosis inducer at concentrations as low as 1 μM .
- Cell Cycle Analysis : Compounds similar to this structure have demonstrated the ability to disrupt the cell cycle in cancer cells, leading to increased cell death .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate strong activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Biofilm Disruption : Recent findings suggest that this compound can disrupt biofilm formation, which is crucial in treating chronic infections where biofilms protect bacteria from antibiotics .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Chloro and Trifluoromethyl Groups : These substituents enhance lipophilicity and may improve cellular uptake.
- Indole Core : Known for its diverse biological activities, the indole structure contributes significantly to the pharmacological profile of the compound.
Q & A
Q. Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbaldehyde proton (~9.8–10.0 ppm) and pyridinyl/indole aromatic signals. ¹⁹F NMR verifies the trifluoromethyl group .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the indole and pyridinyl groups, as shown in analogous pyrazole-carbaldehyde structures .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₆H₉ClF₃N₂O).
Advanced: How can computational modeling predict the reactivity of the carbaldehyde group in this compound?
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde group, predicting its participation in condensation or nucleophilic addition reactions. Molecular docking studies (using software like MOE) can assess interactions with biological targets, such as enzymes or receptors, by analyzing hydrogen bonding and hydrophobic interactions .
Advanced: What strategies address low yields in the nucleophilic substitution step during synthesis?
Q. Answer :
- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in less polar solvents (e.g., THF) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
- Purification : Column chromatography with gradient elution (petroleum ether/ethyl acetate) isolates the product from side reactions .
Basic: What safety precautions are essential when handling this compound?
Q. Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., POCl₃ residuals) .
- Storage : Keep in a desiccator under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity?
Answer :
The –CF₃ group is strongly electron-withdrawing, activating the pyridinyl ring toward electrophilic substitution at the 4-position. This effect also stabilizes the carbaldehyde via resonance, reducing its susceptibility to oxidation. Computational studies (e.g., NBO analysis) quantify these effects by examining charge distribution .
Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?
Q. Answer :
- Purity Assessment : Compare HPLC retention times with standards and quantify impurities (<1% by area).
- Crystallization Solvent Screening : Use solvents like ethyl acetate/hexane to isolate polymorphs, which may explain melting point variations .
- Interlaboratory Validation : Reproduce spectral data (e.g., ¹³C NMR) using calibrated instruments and deuterated solvents .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer :
The indole-pyridinyl scaffold is prevalent in kinase inhibitors and antiviral agents. The carbaldehyde group serves as a handle for derivatization (e.g., forming hydrazones or Schiff bases) to enhance binding affinity. Analogous compounds have shown activity against pathogens like Plasmodium falciparum .
Advanced: How to design a stability study for this compound under varying pH conditions?
Q. Answer :
- Buffer Systems : Prepare solutions at pH 1–13 (e.g., HCl/NaOH buffers) and incubate at 25°C/40°C.
- Analytical Monitoring : Track degradation via UV-Vis (λmax ~270 nm for aldehyde) and LC-MS to identify breakdown products (e.g., carboxylic acid from oxidation) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life under accelerated conditions.
Advanced: What role does the chloro substituent play in the compound’s supramolecular interactions?
Answer :
The Cl atom participates in halogen bonding (C–Cl···O/N), influencing crystal packing. X-ray data for related structures show Cl···π interactions (3.3–3.5 Å) that stabilize the lattice . Hirshfeld surface analysis quantifies these interactions, guiding co-crystal design for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
